-bromo-2-tert-butyl-1H-indole-3-carbaldehyde can be synthesized through various methods, including the formylation of 5-bromo-2-tert-butylindole using various formylating agents like Vilsmeier-Haaf reagents or DMF [1, 2].
Research suggests that 5-bromo-2-tert-butyl-1H-indole-3-carbaldehyde may have potential applications in various fields, including:
As a building block for the synthesis of novel bioactive molecules with potential therapeutic properties [1, 3].
As a reactant in studies exploring reactivity and reaction mechanisms in organic synthesis [2, 4].
[3] Design and Synthesis of 2-Substituted-3-Formylindoles as Selective Inhibitors of Human Serotonin Transporter
[4] Synthesis of Novel Carbamate Derivatives of 3-Formylindoles and Their Antibacterial Activity
5-Bromo-2-tert-butyl-1H-indole-3-carbaldehyde is an organic compound characterized by its unique structure, which includes a bromine atom and a tert-butyl group attached to the indole ring. The molecular formula for this compound is , with a molecular weight of approximately 284.16 g/mol. This compound belongs to the indole family, which is known for its diverse biological activities and applications in medicinal chemistry.
The chemical reactivity of 5-bromo-2-tert-butyl-1H-indole-3-carbaldehyde is influenced by its functional groups. Key reactions include:
Compounds containing indole structures have been extensively studied for their biological activities, including:
The synthesis of 5-bromo-2-tert-butyl-1H-indole-3-carbaldehyde can be achieved through several methods:
5-Bromo-2-tert-butyl-1H-indole-3-carbaldehyde has several applications, including:
Studies on the interactions of 5-bromo-2-tert-butyl-1H-indole-3-carbaldehyde with biological molecules indicate:
Several compounds share structural similarities with 5-bromo-2-tert-butyl-1H-indole-3-carbaldehyde. Here are some notable examples:
Compound Name | Similarity | Unique Features |
---|---|---|
4-Bromoindole-3-carboxaldehyde | 0.97 | Lacks the tert-butyl group; used in similar applications. |
6-Bromo-1H-indole-3-carbaldehyde | 0.87 | Different position of bromine; potential different reactivity. |
7-Methyl-1H-indole-3-carbaldehyde | 0.82 | Methyl group instead of bromine; different biological activity profile. |
5-Bromo-1-methyl-1H-indole-3-carbaldehyde | 0.82 | Methyl substitution changes properties significantly. |
6-Bromo-1H-indole-3-carboxylic acid | 0.86 | Acidic functional group alters reactivity and solubility. |
These compounds highlight the unique nature of 5-bromo-2-tert-butyl-1H-indole-3-carbaldehyde, particularly due to its specific substitutions that influence both its chemical behavior and biological activity.